molecular formula C8H6ClN5 B8591833 5-(2-Chloropyrimidin-4-yl)pyrimidin-2-amine

5-(2-Chloropyrimidin-4-yl)pyrimidin-2-amine

Cat. No.: B8591833
M. Wt: 207.62 g/mol
InChI Key: XOURGOBGQONWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4,5’-bipyrimidin-2’-amine is a heterocyclic compound that contains two pyrimidine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5’-bipyrimidin-2’-amine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with 4,5’-bipyrimidine-2’-amine under specific conditions. The reaction typically requires a solvent such as chloroform and a catalyst like meta-chloroperbenzoic acid . The process involves multiple steps, including nitration, reduction, and substitution reactions.

Industrial Production Methods

Industrial production of 2-Chloro-4,5’-bipyrimidin-2’-amine often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5’-bipyrimidin-2’-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Commonly performed using reducing agents like hydrogen in the presence of catalysts such as palladium on carbon.

    Substitution: This includes nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5’-bipyrimidin-2’-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,5’-bipyrimidin-2’-amine is unique due to its specific structure, which allows for a diverse range of chemical reactions and applications. Its dual pyrimidine rings provide a versatile platform for further functionalization and development of new compounds.

Properties

Molecular Formula

C8H6ClN5

Molecular Weight

207.62 g/mol

IUPAC Name

5-(2-chloropyrimidin-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C8H6ClN5/c9-7-11-2-1-6(14-7)5-3-12-8(10)13-4-5/h1-4H,(H2,10,12,13)

InChI Key

XOURGOBGQONWNU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C2=CN=C(N=C2)N)Cl

Origin of Product

United States

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